molecular formula C6H10O3 B1511443 (+/-)-Mevalonolactone-1-13C CAS No. 73834-54-5

(+/-)-Mevalonolactone-1-13C

Cat. No.: B1511443
CAS No.: 73834-54-5
M. Wt: 131.13 g/mol
InChI Key: JYVXNLLUYHCIIH-HOSYLAQJSA-N
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Description

(±)-Mevalonolactone-1-13C: is a stable isotope-labeled compound, specifically enriched with carbon-13 at the first position of the mevalonolactone structure. Mevalonolactone itself is a crucial intermediate in the biosynthesis of cholesterol and other isoprenoids, making its labeled form valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-Mevalonolactone-1-13C typically involves the use of isotopically enriched starting materials and specific reaction conditions to ensure the incorporation of carbon-13 at the desired position. One common method is the cyclization of DL-mevalonic acid-1-13C under acidic conditions to form the lactone ring.

Industrial Production Methods

Industrial production of (±)-Mevalonolactone-1-13C involves large-scale chemical synthesis, often using biotechnological methods to produce the isotopically labeled precursor compounds. These methods ensure high purity and yield, making the compound suitable for research and industrial applications.

Chemical Reactions Analysis

(±)-Mevalonolactone-1-13C: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form mevalonolactone-1-13C-3-oxo using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reduction reactions can convert the lactone to the corresponding alcohol, mevalonic acid-1-13C , using reducing agents such as lithium aluminum hydride.

  • Substitution: : Substitution reactions can occur at the hydroxyl group, leading to the formation of various esters and ethers.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Acid chlorides, alkyl halides, and various nucleophiles.

Major Products Formed

  • Oxidation: : Mevalonolactone-1-13C-3-oxo.

  • Reduction: : Mevalonic acid-1-13C.

  • Substitution: : Various esters and ethers of mevalonolactone-1-13C.

Scientific Research Applications

(±)-Mevalonolactone-1-13C: is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Its applications include:

  • Chemistry: : Used as a tracer in chemical synthesis and mechanistic studies.

  • Biology: : Employed in metabolic flux analysis to study cholesterol biosynthesis pathways.

  • Medicine: : Utilized in pharmacokinetic studies to understand drug metabolism.

  • Industry: : Applied in the development of cholesterol-lowering drugs and other therapeutic agents.

Mechanism of Action

The mechanism by which (±)-Mevalonolactone-1-13C exerts its effects involves its role as an intermediate in the mevalonate pathway. The labeled carbon-13 allows researchers to track the incorporation of the compound into downstream products, providing insights into the metabolic pathways and enzymatic reactions involved.

Comparison with Similar Compounds

(±)-Mevalonolactone-1-13C: is often compared with other isotopically labeled mevalonolactones, such as Mevalonolactone-2-13C and Mevalonolactone-1,2-13C2 . These compounds differ in the position and number of carbon-13 atoms, which can affect their utility in different research applications. The uniqueness of (±)-Mevalonolactone-1-13C lies in its specific labeling at the first carbon, making it particularly useful for studies focusing on the initial steps of the mevalonate pathway.

List of Similar Compounds

  • Mevalonolactone-2-13C

  • Mevalonolactone-1,2-13C2

  • DL-Mevalonic acid-1-13C

  • DL-Mevalonic acid-2-13C

Properties

IUPAC Name

4-hydroxy-4-methyl(213C)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVXNLLUYHCIIH-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCO[13C](=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746102
Record name 4-Hydroxy-4-methyl(2-~13~C)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73834-54-5
Record name 4-Hydroxy-4-methyl(2-~13~C)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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